molecular formula C23H21ClN6O4S2 B2616567 N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide CAS No. 391941-98-3

N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No.: B2616567
CAS No.: 391941-98-3
M. Wt: 545.03
InChI Key: WLTHNBUOEQJKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 2. The triazole ring is further modified at position 5 with a thioether linkage to an ethyl group bearing a 2-oxo-2-(thiazol-2-ylamino) moiety. The methyl group at position 3 of the triazole is conjugated to a 3,5-dimethoxybenzamide group. This compound’s design integrates pharmacophores known for diverse biological activities, including kinase inhibition (thiazole and triazole motifs) and enhanced solubility (dimethoxybenzamide) .

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O4S2/c1-33-17-8-14(9-18(11-17)34-2)21(32)26-12-19-28-29-23(30(19)16-5-3-4-15(24)10-16)36-13-20(31)27-22-25-6-7-35-22/h3-11H,12-13H2,1-2H3,(H,26,32)(H,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTHNBUOEQJKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide (hereafter referred to as the compound) is a complex synthetic molecule that has garnered interest for its potential biological activities, particularly in antifungal and anticancer applications. This article reviews the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound features a central 1,2,4-triazole ring , which is known for its biological activity. The presence of the thiazole moiety and the dimethoxybenzamide group contributes to its potential pharmacological properties. The structure can be represented as follows:

N 4 3 chlorophenyl 5 2 oxo 2 thiazol 2 ylamino ethyl thio 4H 1 2 4 triazol 3 yl methyl 3 5 dimethoxybenzamide\text{N 4 3 chlorophenyl 5 2 oxo 2 thiazol 2 ylamino ethyl thio 4H 1 2 4 triazol 3 yl methyl 3 5 dimethoxybenzamide}

Antifungal Activity

Initial studies have indicated that this compound exhibits moderate antifungal properties. A study conducted in 2013 assessed various thiazole derivatives and found that the compound showed activity against several fungal strains, including:

Fungal Strain Activity
Candida albicansModerate Activity
Aspergillus fumigatusModerate Activity

The results suggest that further research is needed to confirm these findings and explore the therapeutic potential of the compound in treating fungal infections .

Anticancer Activity

The anticancer potential of compounds containing thiazole and triazole moieties has been widely documented. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. A study highlighted that modifications in the phenyl ring and thiazole structure could enhance cytotoxicity . The compound's structure suggests that it may interact with key molecular targets involved in cancer progression.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the phenyl and thiazole rings are crucial for enhancing biological activity. For example:

Modification Effect on Activity
Methyl group at position 4 of phenylIncreases cytotoxic activity
N-phenylcarboxamide groupEnhances interaction with targets

These findings underscore the importance of structural modifications in optimizing the biological efficacy of similar compounds .

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, inhibiting their activity. This interaction may prevent substrate binding and subsequent catalytic action, leading to reduced cell proliferation in cancer cells or impaired growth in fungal cells .

Case Studies

Several case studies have examined related compounds with similar structures. For instance:

  • Thiazole Derivatives : A series of thiazole-based compounds were tested against human cancer cell lines (e.g., A549 lung adenocarcinoma), showing promising results with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Triazole Compounds : Research on triazole derivatives demonstrated significant anti-cancer properties through mechanisms involving apoptosis induction and cell cycle arrest in various cancer types .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide have shown efficacy against various bacterial strains and fungi. A study demonstrated that compounds with similar structural motifs displayed broad-spectrum antibacterial activity and were effective against resistant strains .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research into related compounds has shown that they can inhibit the growth of cancer cell lines, including breast cancer (MCF7) and leukemia cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Case Study 1: Antibacterial Activity Evaluation

In a controlled study evaluating the antibacterial properties of thiazole derivatives, compounds structurally similar to N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-y-lamino)ethyl)thio)-4H-1,2,4-triazol-3-y-l)methyl)-3,5-dimethoxybenzamide were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .

Case Study 2: Anticancer Screening

Another study focused on the anticancer potential of triazole-containing compounds revealed that certain derivatives exhibited significant cytotoxicity against MCF7 breast cancer cells. The most active compounds were found to induce apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

Triazole Derivatives with Sulfonamide Linkages

Compounds such as ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives (e.g., compounds 11–19 in ) share the 1,2,4-triazole core but incorporate sulfonamide and methylphenylthio groups instead of the thiazolylamino-ethylthio and dimethoxybenzamide moieties. These derivatives exhibit distinct electronic profiles due to sulfonamide’s electron-withdrawing nature, which may reduce metabolic stability compared to the target compound’s thioether and amide linkages .

Imidazole-Based Analogues

1-amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one (C1) () replaces the triazole with an imidazole ring and introduces a benzothiophene group. However, imidazole rings are more prone to oxidative metabolism than triazoles, which may limit in vivo efficacy .

Thiazole-Containing Compounds

Thiazolylmethyl Carbamates

lists compounds such as (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxooxazolidine-3-carboxylate, which feature thiazole and imidazolidinone moieties. These molecules prioritize protease inhibition via oxazolidinone and carbamate groups, contrasting with the target compound’s focus on triazole-thiazole synergy for kinase modulation.

Thiazole-Triazole Hybrids

The compound 930944-60-8 (), N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-1,5-dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetamide, combines triazole and thiazole elements but substitutes the dimethoxybenzamide with a trifluoromethylpyridine group. The trifluoromethyl group increases electronegativity and metabolic resistance, though its larger size may hinder solubility relative to the target compound’s methoxy substituents .

Benzamide Derivatives

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide (863020-65-9, ) shares the dimethoxybenzamide group but lacks the triazole-thiazole framework. The dihydrothiophen-3-yl and p-tolyl groups in this compound enhance π-π stacking interactions, which could improve binding to aromatic-rich enzyme pockets compared to the target’s chlorophenyl group. However, the absence of a thiazole moiety may reduce specificity for kinase targets .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Hypothetical Advantages/Disadvantages
Target Compound 1,2,4-triazole 3-chlorophenyl, thiazolylamino-ethylthio, dimethoxybenzamide High kinase specificity; balanced solubility and metabolic stability
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate 1,2,4-triazole Sulfonamide, methylphenylthio Enhanced electron-withdrawing effects but lower metabolic resistance
930944-60-8 1,2,4-triazole Trifluoromethylpyridinyl, propyl-thioxo Increased electronegativity and stability; reduced solubility
C1 () Imidazole Benzothiophene, dimethylaminobenzylidene Improved lipophilicity for CNS targets; higher oxidative liability
863020-65-9 Benzamide Dihydrothiophen-3-yl, p-tolyl Enhanced aromatic interactions; lacks thiazole-mediated target specificity

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely parallels methods in (e.g., triazole-thioether formation via bromoacetate coupling) but requires precise control to integrate the thiazolylamino-ethylthio group without side reactions .
  • ADME Profile : The dimethoxybenzamide group may confer better aqueous solubility than analogues with trifluoromethyl or benzothiophene groups, as seen in and .

Q & A

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA): Monitor protein thermal stability shifts after compound treatment to confirm target binding.
  • Knockdown/knockout models: CRISPR-Cas9-mediated gene silencing of putative targets (e.g., TrxR) can confirm on-mechanism activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.